Cas no 21487-49-0 (3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde)
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carboxaldehyde,3-(4-nitrophenyl)-1-phenyl-
- 3-(4-NITRO-PHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE
- 3-(4-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde
- 1-Phenyl-3-p-nitrophenyl-pyrazol-4-carbaldehyd
- 3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE
- 3-(4'-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde
- AC1LKWIW
- AC1Q1XIZ
- CHEMBL2397428
- CTK4E6919
- SCHEMBL23928543
- Z56800526
- AKOS003609787
- EN300-05431
- NS-04921
- 21487-49-0
- MFCD01131658
- DTXSID30359997
- CS-0219961
- 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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- MDL: MFCD01131658
- Inchi: 1S/C16H11N3O3/c20-11-13-10-18(14-4-2-1-3-5-14)17-16(13)12-6-8-15(9-7-12)19(21)22/h1-11H
- InChI Key: CUVWNYMQNJNFGB-UHFFFAOYSA-N
- SMILES: O=CC1=CN(C2C=CC=CC=2)N=C1C1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 293.08013
- Monoisotopic Mass: 293.080041
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.7
- XLogP3: 2.8
Experimental Properties
- Density: 1.31
- Boiling Point: 511.9°Cat760mmHg
- Flash Point: 263.4°C
- Refractive Index: 1.659
- PSA: 78.03
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N498873-50mg |
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
21487-49-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N498873-100mg |
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
21487-49-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | N498873-500mg |
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
21487-49-0 | 500mg |
$ 320.00 | 2022-06-03 | ||
| abcr | AB306279-1 g |
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde; . |
21487-49-0 | 1g |
€275.10 | 2023-04-26 | ||
| abcr | AB306279-5 g |
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde; . |
21487-49-0 | 5g |
€759.60 | 2023-04-26 | ||
| Chemenu | CM457737-1g |
3-(4-NITRO-PHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE |
21487-49-0 | 95%+ | 1g |
$333 | 2023-01-04 | |
| Chemenu | CM457737-5g |
3-(4-NITRO-PHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE |
21487-49-0 | 95%+ | 5g |
$480 | 2023-01-04 | |
| Alichem | A049004811-1g |
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
21487-49-0 | 95% | 1g |
$160.06 | 2023-09-02 | |
| Alichem | A049004811-5g |
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
21487-49-0 | 95% | 5g |
$443.94 | 2023-09-02 | |
| Alichem | A049004811-10g |
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
21487-49-0 | 95% | 10g |
$679.00 | 2023-09-02 |
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Suppliers
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Overview
The compound 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, with the CAS number 21487-49-0, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrazole derivatives, which have gained considerable attention due to their versatile applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyrazole ring system, which is a five-membered heterocycle containing two nitrogen atoms. The substituents on the pyrazole ring include a phenyl group at position 1 and a 4-nitrophenyl group at position 3, along with an aldehyde group at position 4. These substituents contribute to the unique chemical properties and reactivity of the molecule.
The synthesis of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and oxidation processes. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates and improve selectivity. Such innovations highlight the ongoing efforts to optimize synthetic routes for this compound, making it more accessible for various applications.
In terms of applications, 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has shown promising potential in the field of drug discovery. The pyrazole ring system is known for its ability to act as a scaffold for bioactive molecules, and the presence of electron-withdrawing groups like the nitrophenyl moiety enhances its pharmacological properties. Recent studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a valuable candidate for the development of novel therapeutic agents. Additionally, its aldehyde group provides opportunities for further functionalization, enabling the creation of derivatives with enhanced biological activity.
The electronic properties of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have also been extensively studied using computational chemistry techniques. These studies reveal that the molecule possesses a conjugated system that facilitates electron delocalization, contributing to its stability and reactivity. The presence of aromatic rings and heteroatoms in the structure further enhances its electronic characteristics, making it suitable for applications in optoelectronic materials. For example, researchers have investigated its potential as a building block for organic semiconductors, where its ability to form π-conjugated networks could be advantageous.
In conclusion, 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No: 21487-49-0) is a versatile compound with a rich structural framework that lends itself to diverse applications in chemistry and materials science. Its unique properties, combined with recent advancements in synthetic methods and application studies, underscore its importance as a valuable research tool and potential commercial product.
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